molecular formula C14H15N3O B255563 3-amino-4-methyl-N-(6-methyl-2-pyridinyl)benzamide

3-amino-4-methyl-N-(6-methyl-2-pyridinyl)benzamide

Cat. No. B255563
M. Wt: 241.29 g/mol
InChI Key: ZTHAUTYIMJBRQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-amino-4-methyl-N-(6-methyl-2-pyridinyl)benzamide, also known as AMPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. AMPB is a synthetic molecule that belongs to the class of benzamides and has a molecular formula of C15H16N2O.

Mechanism of Action

The mechanism of action of 3-amino-4-methyl-N-(6-methyl-2-pyridinyl)benzamide involves its ability to inhibit the activity of PARP-1 and tankyrase-1 enzymes. PARP-1 is an enzyme that plays a crucial role in DNA repair and cell survival, and its inhibition by this compound leads to the accumulation of DNA damage and cell death. Tankyrase-1 is an enzyme that regulates the Wnt signaling pathway, and its inhibition by this compound leads to the stabilization of Axin, a negative regulator of the Wnt pathway, resulting in the inhibition of cell proliferation and tumor growth.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects, including the inhibition of PARP-1 and tankyrase-1 enzymes, induction of DNA damage, inhibition of cell proliferation, and apoptosis. Additionally, this compound has been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain. This compound has also been shown to improve insulin sensitivity and glucose tolerance in diabetic mice, making it a potential candidate for the treatment of diabetes.

Advantages and Limitations for Lab Experiments

3-amino-4-methyl-N-(6-methyl-2-pyridinyl)benzamide has several advantages for lab experiments, including its availability, ease of synthesis, and potent inhibitory activity against PARP-1 and tankyrase-1 enzymes. However, there are also some limitations to using this compound in lab experiments, including its potential toxicity and the need for further studies to determine its optimal dosage and administration route.

Future Directions

There are several future directions for the research on 3-amino-4-methyl-N-(6-methyl-2-pyridinyl)benzamide, including its potential applications in cancer therapy, neuroprotection, and diabetes treatment. Additionally, further studies are needed to determine the optimal dosage and administration route of this compound, as well as its potential side effects and toxicity. Furthermore, the development of more potent and selective inhibitors of PARP-1 and tankyrase-1 enzymes based on the structure of this compound could lead to the discovery of new therapeutic agents for various diseases.

Synthesis Methods

The synthesis of 3-amino-4-methyl-N-(6-methyl-2-pyridinyl)benzamide involves the reaction of 2-amino-4-methylpyridine with 3-chloro-4-methylbenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with ammonia to obtain the final product, this compound. The purity and yield of this compound can be improved by using various purification techniques such as column chromatography and recrystallization.

Scientific Research Applications

3-amino-4-methyl-N-(6-methyl-2-pyridinyl)benzamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and neuroscience. This compound has been shown to exhibit potent inhibitory activity against several enzymes such as poly(ADP-ribose) polymerase-1 (PARP-1) and tankyrase-1, which are involved in various cellular processes such as DNA repair, telomere maintenance, and Wnt signaling. This compound has also been shown to exhibit antitumor activity against various cancer cell lines, making it a potential candidate for cancer therapy.

properties

Molecular Formula

C14H15N3O

Molecular Weight

241.29 g/mol

IUPAC Name

3-amino-4-methyl-N-(6-methylpyridin-2-yl)benzamide

InChI

InChI=1S/C14H15N3O/c1-9-6-7-11(8-12(9)15)14(18)17-13-5-3-4-10(2)16-13/h3-8H,15H2,1-2H3,(H,16,17,18)

InChI Key

ZTHAUTYIMJBRQT-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=N2)C)N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=N2)C)N

Origin of Product

United States

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